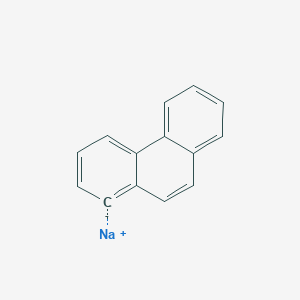

sodium;1H-phenanthren-1-ide

Description

Contextualization within Polycyclic Aromatic Hydrocarbon Anion Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org A key characteristic of PAHs is their ability to accept electrons to form radical anions and dianions, particularly when treated with alkali metals. dur.ac.uk This process involves the transfer of an electron from the alkali metal to the lowest unoccupied molecular orbital (LUMO) of the PAH, resulting in a highly reactive species.

The formation and properties of these PAH anions are of significant interest. For instance, the electron affinity of the parent PAH plays a crucial role in the stability of the resulting anion. wikipedia.org While some PAHs like anthracene (B1667546) and pyrene (B120774) have positive electron affinities, phenanthrene's electron affinity is a subject of some debate, with studies suggesting it is very small or even slightly negative. aip.orgnih.govunh.edu This implies that the phenanthrene (B1679779) anion is less stable than those of some other PAHs, a factor that influences its reactivity. The study of PAH anions also extends to understanding their potential roles in interstellar chemistry, where they are considered possible carriers of negative charges in interstellar clouds. oup.com

Significance of Organoalkali Metal Compounds in Modern Synthetic Methodologies

Organoalkali metal compounds, which feature a direct bond between a carbon atom and an alkali metal, are powerful reagents in synthetic chemistry. wikipedia.org They are prized for their strong basicity and nucleophilicity, properties that stem from the highly polar nature of the carbon-alkali metal bond. wikipedia.org While organolithium compounds have historically dominated the field, there is a growing interest in organosodium and organopotassium compounds due to the higher abundance and lower cost of sodium and potassium. sci-hub.sespringernature.com

Organosodium compounds, including sodium phenanthrenide, are utilized in a variety of chemical transformations. They can act as strong bases for deprotonation reactions and as potent reducing agents. wikipedia.org For example, sodium phenanthrenide has been employed in reductive cyclization reactions. dss.go.th The development of new methods for the preparation of organosodium compounds, such as halogen-sodium exchange and the use of finely dispersed sodium, is expanding their synthetic utility. sci-hub.sethieme-connect.com These advancements are paving the way for the broader application of these reactive species in areas like cross-coupling reactions, which are fundamental to the construction of complex organic molecules. sci-hub.se

Historical Development of Phenanthrene Reduction and Anion Formation Studies

The study of the reduction of phenanthrene and the formation of its anion has a long history, intertwined with the broader development of organometallic chemistry. Early investigations into the reactions of alkali metals with aromatic hydrocarbons date back to the 19th and early 20th centuries. sci-hub.se These foundational studies laid the groundwork for understanding the nature of the interaction between alkali metals and PAHs.

A significant milestone was the development of methods to prepare solutions of these radical anions. For instance, the reaction of phenanthrene with sodium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) yields a characteristic dark-colored solution of sodium phenanthrenide. dur.ac.uk This method, and variations thereof, has been instrumental in allowing for the detailed study of the properties and reactivity of the phenanthrenide anion. Over the years, research has progressed from simple observations of color changes to sophisticated spectroscopic and electrochemical studies to characterize the electronic structure and behavior of these species. acs.orgrsc.org The ongoing exploration of phenanthrene reduction continues to provide valuable insights into electron transfer processes and the fundamental nature of aromaticity.

Data on Phenanthrene and its Sodium Salt

The following tables provide key data for phenanthrene and its corresponding sodium salt.

Table 1: Properties of Phenanthrene

| Property | Value |

| Molecular Formula | C₁₄H₁₀ |

| Molecular Weight | 178.23 g/mol wikipedia.org |

| Appearance | Colorless, crystal-like solid wikipedia.org |

| Melting Point | 101 °C wikipedia.org |

| Boiling Point | 332 °C wikipedia.org |

| Solubility in Water | 1.6 mg/L wikipedia.org |

| Electron Affinity | ~0.12 eV rsc.org or -0.01 ± 0.04 eV nih.gov |

Table 2: Properties of Sodium;1H-phenanthren-1-ide

| Property | Value |

| Molecular Formula | C₁₄H₁₀Na |

| Molecular Weight | 201.22 g/mol |

| Appearance of Solution | Dark olive-green in THF dur.ac.uk |

| Reactivity | Acts as a strong reducing agent and nucleophile mdpi.comnih.gov |

Detailed Research Findings

The reaction to form sodium phenanthrenide involves the transfer of an electron from sodium metal to the phenanthrene molecule. This process is typically carried out in a dry, aprotic solvent such as tetrahydrofuran (THF). The resulting radical anion is a potent reducing agent, capable of reducing a variety of substrates. mdpi.com For example, it can be used in the reductive cleavage of certain chemical bonds and to initiate polymerization reactions. wikipedia.org

The phenanthrenide anion is a nucleophile and can react with various electrophiles. nih.gov Reactions with electrophiles such as alkyl halides or carbonyl compounds can lead to the formation of new carbon-carbon bonds. byjus.comsaskoer.ca The regioselectivity of these reactions can be influenced by the structure of the phenanthrenide anion and the nature of the electrophile.

Properties

CAS No. |

96229-74-2 |

|---|---|

Molecular Formula |

C14H9Na |

Molecular Weight |

200.21 g/mol |

IUPAC Name |

sodium;1H-phenanthren-1-ide |

InChI |

InChI=1S/C14H9.Na/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;/h1-5,7-10H;/q-1;+1 |

InChI Key |

XWWIIDAQINXYQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=[C-]C=CC=C32.[Na+] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for Phenanthrenide Anions

Nuclear Magnetic Resonance Spectroscopy for Anion Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and environment of phenanthrenide anions in both solution and the solid state. nih.gov It provides detailed insights into ion pairing, aggregation, and the nature of the interaction between the anion and its counterion. nih.govnih.gov

Investigations of Ion Association and Aggregation Phenomena via NMR

In solution, the chemical shifts observed in the ¹H NMR spectrum of the phenanthrenide anion are highly sensitive to the surrounding environment, including the solvent and the nature of the associated cation. cdnsciencepub.com This sensitivity allows for the detailed study of ion association phenomena. The equilibrium between different types of ion pairs, such as contact ion pairs (CIP) and solvent-separated ion pairs (SSIP), can be monitored. cdnsciencepub.comwikipedia.org In a contact ion pair, the cation and anion are in direct contact, leading to a significant perturbation of the π-electron cloud of the phenanthrenide anion and, consequently, noticeable changes in the proton chemical shifts. cdnsciencepub.com In contrast, in a solvent-separated ion pair, one or more solvent molecules are positioned between the cation and anion, resulting in a lesser effect on the anion's electronic structure. cdnsciencepub.comwikipedia.org

Studies on related aromatic carbanions have demonstrated that the type of ion pair present is influenced by the solvent's dielectric constant and the cation's size. cdnsciencepub.com For instance, the transition from contact to solvent-separated ion pairs can be observed through changes in the chemical shifts of the anion's protons as the solvent or counterion is varied. cdnsciencepub.com

Table 1: Influence of Ion Pairing on ¹H NMR Chemical Shifts of Aromatic Anions

| Ion Pair Type | Cation-Anion Interaction | Effect on Anion's π-System | Expected ¹H NMR Shift Change |

| Contact Ion Pair (CIP) | Direct contact between cation and anion | Strong perturbation | Significant |

| Solvent-Separated Ion Pair (SSIP) | Cation and anion separated by solvent molecules | Weak perturbation | Minimal |

Data based on principles of ion association effects on NMR spectra. cdnsciencepub.comwikipedia.org

Solid-State NMR Approaches for Crystalline Anion Structures

Solid-state NMR (ssNMR) spectroscopy is an indispensable technique for characterizing the structure of phenanthrenide salts in their crystalline form, often complementing data obtained from X-ray diffraction. researchgate.netwisc.edursc.org Since phenanthrenide salts can be highly reactive and difficult to crystallize, ssNMR provides crucial local structural information without the need for large single crystals. researchgate.netwisc.edu Techniques like magic-angle spinning (MAS) are employed to average out anisotropic interactions, which would otherwise lead to broad, uninformative spectra, thereby producing high-resolution data. nih.gov

For example, studies on the analogous potassium phenanthrenide salts stabilized with crown ethers have utilized ³⁹K solid-state NMR. researchgate.netuni-bayreuth.de These experiments provide direct information about the coordination environment of the potassium cation, confirming the coordination numbers suggested by crystallographic data and offering insights into the local symmetry around the metal center. researchgate.netuni-bayreuth.de This approach is directly applicable to sodium phenanthrenide to probe the local environment of the Na⁺ ion.

Multinuclear NMR for Alkali Metal Counterion Interactions

Multinuclear NMR allows for the direct observation of the alkali metal nucleus (e.g., ²³Na, ³⁹K, ⁷Li) interacting with the phenanthrenide anion. southampton.ac.uk This method yields valuable information about the nature of the cation-anion bonding. cdnsciencepub.comnih.gov The interaction between the alkali metal cation and the π-electron system of the phenanthrenide anion is a key feature of these compounds. nih.gov

²³Na NMR studies can reveal the chemical shift and the nuclear quadrupole coupling constant of the sodium ion. These parameters are highly sensitive to the electronic environment of the nucleus. nih.gov Research on cation-π interactions in other systems, such as alkali metal tetraphenylborate (B1193919) salts, has shown that cations interacting exclusively with π systems exhibit characteristic, highly negative chemical shifts. nih.gov This signature arises from a lower paramagnetic shielding contribution compared to other types of cation-ligand interactions. nih.gov Therefore, ²³Na NMR can directly probe the extent and nature of the association between the sodium cation and the phenanthrenide π-cloud. cdnsciencepub.comnih.gov

Table 2: Key Parameters from Multinuclear NMR for Cation-Anion Interaction Studies

| NMR Nucleus | Measured Parameter | Structural Information Gained |

| ²³Na, ³⁹K, ⁷Li | Isotropic Chemical Shift | Probes the electronic environment and nature of cation-π interactions. nih.gov |

| ²³Na, ³⁹K, ⁷Li | Quadrupole Coupling Constant | Reveals the symmetry of the electric field gradient around the nucleus, indicating coordination geometry. nih.gov |

| ¹H, ¹³C | Contact Shifts | Provides information on the distribution of unpaired electron spin density in the radical anion. ru.nl |

Electron Paramagnetic Resonance Spectroscopy for Radical Anion States

The phenanthrenide anion is a radical species, possessing an unpaired electron. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the principal technique for studying such paramagnetic entities. aip.orgrsc.org The EPR spectrum of the phenanthrene (B1679779) radical anion provides a detailed map of the unpaired electron's spin density distribution across the molecule. aip.orgrsc.org

The spectrum exhibits a complex hyperfine structure resulting from the interaction (coupling) of the unpaired electron with the magnetic moments of the hydrogen nuclei (protons) on the phenanthrene framework. aip.org Analysis of the hyperfine splitting constants allows for the quantification of the spin density at each carbon position bearing a proton. rsc.org Different proton positions in the molecule result in distinct splitting constants. aip.org

In one study, the phenanthrene negative ion was produced by electrolytic reduction, and its EPR spectrum was analyzed to yield five distinct proton splitting constants. aip.org A comparison between radicals generated by electrolytic reduction and those by potassium reduction in different solvents revealed slight differences in the smallest hyperfine splitting, indicating a subtle influence of the counterion and solvent environment on the spin distribution. aip.org

Table 3: Experimental Hyperfine Splitting Constants for Phenanthrene Radical Anion

| Splitting Constant (oe) | Splitting Constant (G) |

| 4.32 | 4.32 |

| 3.60 | 3.60 |

| 2.88 | 2.88 |

| 0.72 | 0.72 |

| 0.32 | 0.32 |

Data obtained by electrolytic reduction in acetonitrile. aip.org Note: 1 Oe (Oersted) = 1 G (Gauss) in this context.

Ultraviolet-Visible and Transient Absorption Spectroscopy for Electronic Structure Probing

Ultraviolet-visible (UV-Vis) and transient absorption spectroscopies are used to probe the electronic structure and dynamics of the phenanthrenide anion. nsf.govtechnologynetworks.comuu.nl The absorption of UV or visible light promotes electrons from occupied molecular orbitals to unoccupied ones, and the resulting spectrum is a signature of the molecule's electronic configuration. technologynetworks.com

The UV-Vis spectrum of the phenanthrenide radical anion is distinct from that of its neutral parent molecule, phenanthrene. The presence of an extra electron in what was the lowest unoccupied molecular orbital (LUMO) of the neutral molecule opens up new, lower-energy electronic transitions. uu.nl These transitions typically occur at longer wavelengths, often in the visible region, which accounts for the characteristic color of solutions containing aromatic radical anions.

Transient absorption spectroscopy is a pump-probe technique used to study short-lived excited states. nsf.govsemanticscholar.org After an initial laser pulse (the pump) excites the molecule, a second pulse (the probe) monitors the absorption spectrum as the molecule relaxes back to its ground state. semanticscholar.org This method can provide information on the lifetimes and decay pathways of the excited states of the phenanthrenide anion, as demonstrated in studies of related aromatic radical anions. oup.comresearchgate.net

Table 4: UV-Vis Absorption Maxima for Neutral Phenanthrene

| Wavelength (λ_max) | Molar Absorptivity (ε) | Solvent |

| 252 nm | 69,200 M⁻¹cm⁻¹ | Cyclohexane |

This table shows data for the neutral parent compound for reference. photochemcad.com The phenanthrenide anion exhibits characteristic absorptions at longer wavelengths.

Crystallographic Analysis of Phenanthrenide Salts and Complexes

X-ray crystallography provides the most definitive structural information for chemical compounds in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. nih.govscirp.org Due to the high reactivity of the phenanthrenide anion, obtaining single crystals suitable for diffraction can be challenging. researchgate.net A successful strategy involves the use of chelating agents, such as crown ethers, to encapsulate the alkali metal counterion, which enhances stability and promotes crystallization. researchgate.netuni-bayreuth.de

Detailed crystallographic analyses have been performed on potassium phenanthrenide salts stabilized by 15-crown-5 (B104581) and 18-crown-6 (B118740) ethers. researchgate.netuni-bayreuth.de These structures serve as excellent models for sodium phenanthrenide. The analyses revealed that the specific crown ether used dictates the coordination environment of the potassium cation. researchgate.net

With 15-crown-5, a sandwich-like complex is formed, where the potassium ion is coordinated by two crown ether molecules, resulting in a coordination number of 10. researchgate.netuni-bayreuth.de

With the larger 18-crown-6, a 1:1 complex is formed, yielding a coordination number of 6 for the potassium ion. researchgate.netuni-bayreuth.de

In these crystal structures, no solvent molecules are incorporated, and the solid phenanthrenide salts are stable and can be stored under an inert atmosphere. researchgate.net This crystallographic data provides unambiguous evidence of the ion-separated nature of these complexes in the solid state and the specific geometry of the cation's interaction with the crown ether, while being in proximity to the phenanthrenide anion. researchgate.net

Table 5: Crystallographic Data for Potassium Phenanthrenide Crown Ether Complexes

| Compound | Cation:Crown Ether Ratio | K⁺ Coordination Number | Key Structural Feature |

| Potassium 15-crown-5 Phenanthrenide | 1:2 | 10 | Sandwich-like complex [K(15-crown-5)₂]⁺ |

| Potassium 18-crown-6 Phenanthrenide | 1:1 | 6 | 1:1 complex [K(18-crown-6)]⁺ |

Data from crystallographic analysis of potassium phenanthrenide salts. researchgate.netuni-bayreuth.de

Determination of Solid-State Coordination Environments

The arrangement of ions in the solid state is critical to understanding the properties of ionic compounds. For salts of aromatic anions, the coordination environment reveals the specific interactions between the cation and the π-system of the anion.

In the solid state, the sodium cation in sodium phenanthrenide is expected to coordinate with the phenanthrenide anion through cation-π interactions. The reduction of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene by alkali metals is a common method to produce such salts. dur.ac.uk The resulting crystal structure is a balance between the electrostatic attraction of the oppositely charged ions and the van der Waals forces between the stacked aromatic rings.

In carbohydrate chemistry, sodium coordination numbers of 5 and 6 are observed. nih.gov For sodium phenanthrenide, the sodium ion would likely be coordinated by multiple phenanthrenide anions or solvent molecules if present, creating a complex lattice. For example, in the solid-state structure of sodium β-1-thiophenyl glucuronate, a 5-coordinate sodium ion is observed, bound to oxygen atoms from three different glucuronate molecules without any water ligands. nih.gov Similarly, in phenanthrenide salts, the sodium ion would likely occupy positions that maximize its coordination with the negatively charged π-systems of surrounding anions. The use of crown ethers can produce stable crystalline salts of phenanthrenide; for example, potassium cations have been shown to form complexes with 15-crown-5 and 18-crown-6, resulting in coordination numbers of 10 and 6, respectively. researchgate.netuni-bayreuth.deresearchgate.net

| Feature | Description | Influencing Factors | Relevant Examples |

|---|---|---|---|

| Coordination Type | Primarily cation-π interactions between Na⁺ and the phenanthrenide π-system. | Size of cation, presence of coordinating solvents. | η6 coordination in Rb-phenanthrene complexes. dur.ac.uk |

| Ion Pairing | Can exist as contact ion pairs (direct Na⁺-anion contact) or solvent-separated ion pairs. | Solvent polarity and chelating ability (e.g., THF, diglyme). researchgate.netcdnsciencepub.com | Solvent-separated pairs in [Na⁺(diglyme)₂] salts. researchgate.net |

| Coordination Number | Variable, typically 5 or 6 for sodium, but can be higher depending on the steric environment and ligands. | Anion size, packing efficiency, presence of crown ethers or solvent molecules. nih.gov | 10-coordinate K⁺ with 15-crown-5; 6-coordinate K⁺ with 18-crown-6. uni-bayreuth.deresearchgate.net |

Insights into Anion-Counterion Interactions

The interaction between the phenanthrenide anion and the sodium counterion is not purely electrostatic but involves a degree of charge polarization and can vary significantly with the environment. Spectroscopic methods are invaluable for probing these subtle interactions.

The nature of the ion pair—whether it is a "contact" ion pair or a "solvent-separated" ion pair—has a profound effect on the anion's properties. cdnsciencepub.com In less polar solvents like diethyl ether or THF, contact ion pairs are more common, where the sodium cation is closely associated with the anion. cdnsciencepub.com This close interaction polarizes the electron density within the phenanthrenide anion. In more polar, aprotic solvents, or in the presence of chelating agents, solvent-separated ion pairs are formed, where one or more solvent molecules are positioned between the cation and anion. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) spectroscopy is sensitive to these interactions. The chemical shifts of the protons on the aromatic anion are influenced by the proximity and identity of the counterion. cdnsciencepub.com For example, in studies of fluorenyl sodium, the proton chemical shifts were found to be dependent on temperature, which is consistent with an equilibrium between contact and solvent-separated ion pairs. cdnsciencepub.com For carbazole (B46965) nitranion, the protons are shielded in the order Rb⁺ > K⁺ > Na⁺, indicating a stronger interaction and polarization with the smaller sodium cation. cdnsciencepub.com A similar effect would be expected for sodium phenanthrenide, where the Na⁺ ion would cause a greater downfield shift (deshielding) of the phenanthrenide protons in a contact ion pair compared to a larger cation like K⁺ or a solvent-separated ion pair.

UV-Visible absorption spectroscopy also provides evidence of ion pairing. The absorption maximum (λ_max) of aromatic radical anions often shifts depending on the counterion and solvent. A shift to longer wavelengths is typically observed as the interionic distance increases (i.e., with a larger cation or in a solvent that promotes separation), suggesting that contact ion pairing is the dominant interaction in many cases.

Vibrational Spectroscopy (Infrared and Raman) in Anion Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure by probing its vibrational modes. mt.com These methods are complementary and can be used to characterize the phenanthrenide anion and the influence of the sodium counterion.

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. mt.com Raman spectroscopy measures the inelastic scattering of monochromatic light, with the frequency shifts corresponding to vibrations that cause a change in the polarizability of the molecule. mt.comuoc.gr An advantage of Raman spectroscopy is that water is a weak scatterer, allowing for analysis in aqueous solutions, and glass sample holders can be used. uoc.gr

For the phenanthrenide anion, the formation of the radical anion from neutral phenanthrene leads to changes in bond orders across the aromatic system. This, in turn, alters the vibrational frequencies of the C-C and C-H stretching and bending modes. A new approach has been presented to determine π-delocalization and aromaticity using measured vibrational frequencies to derive local stretching force constants and relative bond strength orders (RBSO). smu.edu

The interaction with the sodium cation in an ion pair further perturbs these vibrations. In particular, low-frequency modes corresponding to intermolecular vibrations between the Na⁺ cation and the phenanthrenide anion can appear. These vibrations are often found in the far-infrared region (< 400 cm⁻¹). d-nb.infomdpi.com Experimental IR spectra for NaCl show a maximum absorption around 175 cm⁻¹. mdpi.com While this is for a simple ionic lattice, vibrations involving Na⁺ and a large organic anion would also occur at these low frequencies.

| Technique | Information Obtained | Expected Spectral Features for Sodium Phenanthrenide |

|---|---|---|

| Infrared (IR) Spectroscopy | Probes vibrations with changing dipole moment. mt.com Provides a "fingerprint" of intramolecular bonds. mt.com | Shifts in C-H and C-C stretching/bending frequencies compared to neutral phenanthrene. Potential new bands in the far-IR region (e.g., 100-400 cm⁻¹) due to Na⁺---anion vibrations. mdpi.com |

| Raman Spectroscopy | Probes vibrations with changing polarizability. mt.com Sensitive to skeletal vibrations and crystal lattice modes. mt.com | Complementary information to IR. Stronger signals for symmetric skeletal vibrations of the aromatic rings. Low-frequency modes can provide information on crystal lattice structure. mt.com |

Studies on the IR spectra of cationic phenanthrene have shown good agreement with calculated spectra in the 400-900 cm⁻¹ and 1400-1700 cm⁻¹ ranges, though discrepancies exist between 900-1400 cm⁻¹. mpg.denih.gov Similar detailed analysis of the phenanthrenide anion's vibrational spectrum would reveal the specific effects of the additional electron and the counterion interaction on the molecular framework.

Photoelectron Spectroscopy for Electronic Structure Characterization

Anion Photoelectron Spectroscopy (PES) is a powerful gas-phase technique used to investigate the electronic structure of negative ions. uwa.edu.au It provides fundamental energetic information, such as electron affinities and the energy levels of the corresponding neutral molecule. mit.educolorado.edu

The experiment involves crossing a beam of mass-selected anions (in this case, phenanthrenide anions) with a fixed-frequency laser beam. nih.gov The laser's photons photodetach electrons from the anions. The kinetic energy of these ejected electrons is then measured. The process is governed by the energy conservation relationship: hν = EBE + EKE, where hν is the photon energy, EBE is the electron binding energy, and EKE is the electron's kinetic energy. nih.gov

The resulting photoelectron spectrum is a plot of electron counts versus electron binding energy. The peak at the lowest binding energy that corresponds to the transition from the anion's ground vibrational state to the neutral's ground vibrational state provides the adiabatic detachment energy (ADE), which is equivalent to the electron affinity (EA) of the neutral phenanthrene molecule. mit.edu

The spectrum can also reveal transitions to various excited vibrational and electronic states of the neutral molecule formed upon electron detachment. mit.edursc.org The energy differences between peaks in the spectrum correspond to the vibrational frequencies of the neutral species, while the spacing between different groups of peaks can reveal the energies of the excited electronic states of neutral phenanthrene. rsc.org By combining PES experiments with high-level ab initio calculations, a detailed picture of the anion's electronic structure and the energetics of the neutral molecule can be constructed. uwa.edu.aunih.gov This combined approach has been successfully used to characterize the electronic structure of numerous anions, from small inorganic ions to complex cluster anions. nih.govrsc.org

Chemical Reactivity and Mechanistic Pathways of Phenanthrenide Anions

Fundamental Reactivity Modes of Aryl Carbanions

Aryl carbanions, including the phenanthrenide anion, are versatile reagents in organic synthesis, characterized by several fundamental modes of reactivity. These anions can act as powerful nucleophiles, strong bases, or single-electron donors, depending on the reaction conditions and the nature of the electrophilic partner.

As with other carbanions, the phenanthrenide anion is a strong nucleophile due to its excess electron density. medlifemastery.com This characteristic drives its participation in nucleophilic addition reactions, where it attacks electron-deficient centers, most notably the carbon atom of carbonyl groups and other polarized multiple bonds. libretexts.orggeeksforgeeks.org The process involves the formation of a new carbon-carbon bond, a fundamental transformation in organic synthesis. bham.ac.uk

The mechanism typically begins with the nucleophile attacking the electrophilic carbon of the substrate, leading to the formation of a tetrahedral intermediate. medlifemastery.combham.ac.uk This initial step can be reversible or irreversible. bham.ac.uk The resulting alkoxide intermediate is then typically protonated during a subsequent workup step to yield the final alcohol product. The reactivity in these additions is influenced by the electrophilicity of the substrate; for instance, aldehydes are generally more reactive than ketones due to lesser steric hindrance and electronic effects. geeksforgeeks.orgchemrevise.org

The phenanthrenide anion is the conjugate base of phenanthrene (B1679779), a weak carbon acid. msu.edu Consequently, the anion is a strong base and readily undergoes protonation when exposed to a proton source. masterorganicchemistry.com The acid-base equilibrium is a critical aspect of its chemistry, governing its stability and availability in a reaction medium. libretexts.orgfrontiersin.org The position of this equilibrium is dictated by the relative acidities (pKa values) of the carbon acid (phenanthrene) and the proton donor. msu.eduutexas.edu Acid-base equilibria always favor the formation of the weakest acid and the weakest base. msu.edu

The kinetics of protonation for aromatic radical anions have been studied using techniques like pulse radiolysis. cdnsciencepub.com These studies provide absolute rate constants for the reaction of anions with proton donors such as alcohols. For the phenanthrenide anion, the rate of proton transfer has been determined, offering quantitative insight into its basicity. cdnsciencepub.com The stability of the anion is directly related to the acidity of the corresponding C-H bond in the parent hydrocarbon; a more stable anion corresponds to a more acidic C-H bond. uci.edu

Below is a table of absolute rate constants for the protonation of various aromatic anions, including phenanthrenide, in isopropanol (B130326) at 25 °C, as determined by pulse radiolysis studies. cdnsciencepub.com

| Aromatic Anion | Rate Constant (k) in Isopropanol (M⁻¹ s⁻¹) |

| Phenanthrenide | 1.1 x 10³ |

| Anthracenide | 8.1 x 10⁴ |

| Naphthalenide | 5.0 x 10³ |

| Diphenylide | 2.5 x 10⁵ |

| o-Terphenylide | 5.7 x 10⁴ |

| m-Terphenylide | 1.1 x 10⁵ |

This table presents kinetic data for the protonation of aromatic anions, illustrating the relative reactivity of the phenanthrenide anion compared to other related species. Data sourced from pulse radiolysis studies. cdnsciencepub.com

In addition to its nucleophilic and basic character, the phenanthrenide anion can function as a potent single-electron donor in single-electron transfer (SET) processes. uni-regensburg.de In a SET reaction, an electron is transferred from the donor (the phenanthrenide anion) to an acceptor molecule, generating a radical anion from the acceptor and a neutral phenanthrenyl radical. uni-regensburg.de This pathway is particularly common in reactions with substrates that have low-lying unoccupied molecular orbitals.

Negatively charged species like the phenanthrenide anion are particularly effective electron donors from their photoexcited states, and the resulting radical species are free of attracting forces, which can suppress back electron transfer and lead to higher reaction efficiencies. uni-regensburg.de The electron transfer can initiate a cascade of reactions, such as in base-induced homolytic aromatic substitution (BHAS), where an electron transfer from an initiator to a haloarene can start a radical chain coupling reaction. rsc.org The SET pathway is a key mechanistic feature in the reactions of related aryl anions, like sodium naphthalenide, with various electrophiles, including alkyl halides and carbonyl compounds. wku.eduscribd.com The feasibility of a SET process is governed by the redox potentials of the donor and acceptor pair.

Reaction Pathways with Diverse Electrophiles

The versatile reactivity of the phenanthrenide anion allows for its use in a variety of synthetic transformations through reactions with a wide range of electrophiles. These reactions enable the introduction of new functional groups and the construction of complex molecular architectures based on the phenanthrene scaffold.

The reaction of aryl anions with carbonyl compounds like aldehydes and ketones is a classic method for forming carbon-carbon bonds. bham.ac.uk While specific studies on sodium phenanthrenide are less common, the well-documented reactions of the analogous sodium naphthalenide provide a clear model for this reactivity. wku.eduwku.edu The reaction with aromatic aldehydes and ketones that lack acidic hydrogens can proceed in nearly quantitative yields. wku.edu

The mechanism often involves an initial single-electron transfer from the aryl anion to the carbonyl compound, generating a ketyl radical anion. wku.edu Two of these ketyl radical anions can then couple to form a glycol after hydrolysis. wku.edu Alternatively, the ketyl radical can accept a second electron from another aryl anion to form a dianion, which upon hydrolysis yields an alcohol. wku.edu For example, the reaction of benzophenone (B1666685) with sodium naphthalenide results in the formation of the corresponding alcohol, benzhydrol. wku.edu

The general pathway can be summarized as follows:

Electron Transfer: Ar⁻ + R₂C=O → Ar• + [R₂C=O]⁻•

Pathway A (Glycol formation): 2 [R₂C=O]⁻• → [O⁻-CR₂-CR₂-O⁻] → HO-CR₂-CR₂-OH (after hydrolysis)

Pathway B (Alcohol formation): [R₂C=O]⁻• + Ar⁻ → [R₂C-O]²⁻ + Ar• → R₂CH-OH (after hydrolysis)

The generation of a phenanthrenide anion or a related intermediate is a key strategy for the functionalization of the phenanthrene core via coupling reactions. acs.org These reactions provide a powerful means to form new carbon-carbon or carbon-heteroatom bonds. Transition-metal-free coupling reactions can proceed through radical pathways initiated by an aryl anion intermediate. cas.cn

Cross-coupling reactions, such as Suzuki-Miyaura and Kumada-Corriu couplings, are fundamental methods for constructing biaryl systems and other complex molecules. mdpi.com Although these reactions are typically catalyzed by transition metals like palladium, the underlying principle involves the reaction of an organometallic nucleophile (which can be generated from an aryl anion) with an electrophile. nih.govchiba-u.jp The formation of the phenanthrenide anion allows for its subsequent reaction with various electrophiles, enabling the synthesis of substituted phenanthrene derivatives that would be difficult to access through direct electrophilic aromatic substitution, which typically favors the 9 and 10 positions of phenanthrene. wikipedia.org

Stereochemical Considerations in Anion-Mediated Reactions

The stereochemical outcome of reactions involving the phenanthrenide anion, or any reactive anion, is a critical aspect that dictates the three-dimensional structure of the products. When a reaction occurs at or adjacent to a stereocenter, the stereochemistry of the starting material may be retained, inverted, or lost, leading to a mixture of enantiomers (racemization) or diastereomers.

If an anionic center is generated at a tetrahedral carbon that is also a chiral center, racemization can occur if the resulting carbanion is planar or undergoes rapid inversion between its two pyramidal forms. sathyabama.ac.in In such a case, the subsequent reaction can happen from either face with equal probability, leading to a 50:50 mixture of enantiomers. lumenlearning.com For a phenanthrenide anion where the negative charge is delocalized over the aromatic system, reactions with electrophiles can occur at different positions. If the substitution happens at a prochiral sp2-hybridized carbon of the phenanthrene ring, the approach of the electrophile from either the Re or Si face will determine the configuration of the newly formed stereocenter. libretexts.org The facial selectivity can be influenced by the steric environment around the anion and the presence of other chiral elements in the molecule or reaction medium.

In cases where the molecule already contains a chiral center, the formation of a new stereocenter via a phenanthrenide anion intermediate can lead to diastereomers. The existing chiral center can direct the approach of the incoming reactant, resulting in the preferential formation of one diastereomer over the other, a phenomenon known as diastereoselectivity. sathyabama.ac.in The level of diastereoselectivity achieved depends on the energetic difference between the diastereomeric transition states.

Research into radical anions as neighboring groups in substitution-reduction reactions has provided insights into the stereochemical course of such transformations. acs.org These studies demonstrate that the stereochemistry of the products is intricately linked to the reaction mechanism, whether it proceeds through a single-step concerted process or via a multi-step pathway involving intermediates. lumenlearning.com

Influence of Solvent Systems and Counterions on Reactivity and Selectivity

The reactivity and selectivity of the sodium;1H-phenanthren-1-ide anion are profoundly influenced by the surrounding solvent system and the nature of the counterion. These factors dictate the state of the anion in solution, its stability, and its accessibility to reactants.

Influence of Solvent Systems:

The choice of solvent plays a crucial role in the behavior of ionic species. nih.gov Solvents are broadly classified based on their polarity, which affects their ability to solvate ions.

Polar Solvents: Polar solvents, particularly polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are effective at solvating cations. researchgate.net This solvation can lead to the separation of the ion pair, generating a "free" or solvent-separated phenanthrenide anion. A free anion is generally more reactive than a contact ion pair because the negative charge is more exposed. Studies on related radical anions, such as that of 4,7-phenanthroline-5,6-quinone, have shown that changes in solvent composition (e.g., mixtures of DMSO with less polar solvents like dioxane) alter the electronic distribution within the anion, as observed through changes in hyperfine coupling constants in ESR spectra. rsc.org

The effect of the solvent on reaction kinetics is a well-established principle in organic chemistry.

| Solvent Type | Ion Pair State | Anion Reactivity |

| Polar Aprotic (e.g., DMSO, DMF) | Solvent-Separated Ion Pair / Free Anions | High |

| Nonpolar (e.g., THF, Diethyl Ether) | Contact Ion Pair | Moderate to Low |

Influence of Counterions:

The counterion, in this case, sodium (Na+), is not merely a spectator ion. Its size, charge density, and coordinating ability significantly impact the structure and reactivity of the phenanthrenide anion. nih.govrsc.org

The interaction between the counterion and the anion can be modulated by the addition of sequestering agents like crown ethers or cryptands. For instance, the crystal structures of potassium phenanthrenide salts have been successfully characterized by using 15-crown-5 (B104581) and 18-crown-6 (B118740). researchgate.net These macrocyclic ethers encapsulate the potassium cation, effectively separating it from the phenanthrenide anion. researchgate.net This separation leads to a more "naked" and, therefore, more reactive anion. The use of such additives can switch the system from a contact ion pair to a solvent-separated or crown-ether-separated ion pair, thereby increasing reaction rates.

Different alkali metal counterions (e.g., Li+, Na+, K+) exhibit different behaviors due to their varying ionic radii and Lewis acidity. Smaller cations like Li+ tend to form tighter ion pairs compared to larger cations like K+ or Cs+. This can lead to different reactivities and selectivities in reactions involving the phenanthrenide anion. nih.gov The counterion can also play a direct role in the transition state of a reaction, acting as a Lewis acid to activate a substrate or coordinating with both the anion and the substrate to act as a template. umich.eduscm.com

| Counterion Factor | Effect on Anion | Implication for Reactivity |

| Size (e.g., Li+ vs. Na+ vs. K+) | Smaller cations form tighter ion pairs. | Tighter ion pairs generally lead to lower reactivity. |

| Coordinating Agents (e.g., Crown Ethers) | Encapsulate the cation, creating a "naked" anion. | Increases anion reactivity by promoting ion pair separation. researchgate.net |

| Lewis Acidity | Can coordinate to and activate substrates. | Can influence the reaction pathway and enhance selectivity. scm.com |

Theoretical and Computational Investigations of Phenanthrenide Anions

Electronic Structure and Bonding Analysis

The electronic structure of the phenanthrenide anion is fundamental to understanding its chemical and physical properties. Various computational methods have been employed to probe the distribution of the additional electron and its effect on the aromatic system.

Molecular Orbital Theory Applications to Aromatic Anions

Molecular Orbital (MO) theory provides a foundational framework for understanding the electronic structure of aromatic anions like phenanthrenide. vaia.comjove.com In aromatic compounds, the combination of atomic p-orbitals forms a set of delocalized π molecular orbitals that extend across the cyclic structure. vaia.com The addition of an extra electron to a neutral aromatic hydrocarbon, such as phenanthrene (B1679779), results in the formation of a radical anion. This additional electron typically occupies the Lowest Unoccupied Molecular Orbital (LUMO) of the neutral molecule. d-nb.info

The Hückel method, a simplified MO theory, is instrumental in predicting the π-electron energy levels in delocalized systems. wikipedia.org For aromatic anions, this method helps to explain how the additional electron can be accommodated without disrupting the aromatic character. vaia.com The stability of aromatic ions is often rationalized by Hückel's rule, which states that planar, cyclic, conjugated systems with 4n+2 π-electrons are aromatic. wikipedia.org While the phenanthrenide anion does not strictly adhere to this rule in its entirety, the delocalization of the extra electron across the phenanthrene framework contributes significantly to its stability. youtube.comlibretexts.org The distribution of this electron density can be visualized through the coefficients of the atomic orbitals contributing to the singly occupied molecular orbital (SOMO) of the anion.

Density Functional Theory (DFT) Studies of Ground and Excited States

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure of molecules, including the ground and excited states of the phenanthrenide anion. nih.govnrel.govrsc.org DFT calculations can provide detailed information about the geometry, electronic properties, and charge distribution of the anion. researchgate.netuwo.ca

Studies using DFT have been employed to calculate the electron affinity of phenanthrene, which is a measure of the stability of its anion. nih.gov These calculations are sensitive to the chosen functional and basis set. nih.gov For instance, DFT calculations have been used to analyze the structural changes upon reduction of phenanthrene and the interaction of the resulting anion with counterions like alkali metals. dur.ac.uk The calculated distribution of the extra electron often shows significant delocalization over the entire π-system of the phenanthrene molecule. rsc.org

Time-dependent DFT (TD-DFT) is used to investigate the excited states of the phenanthrenide anion, providing insights into its electronic absorption spectrum. researchgate.net These calculations help in the interpretation of experimental spectroscopic data and understanding the nature of electronic transitions.

Nonvalence Correlation-Bound Anion States in Polycyclic Aromatic Hydrocarbons

For some polycyclic aromatic hydrocarbons (PAHs), a unique type of anionic state known as a nonvalence correlation-bound (NVCB) anion can exist. acs.orgnih.govacs.org These anions are characterized by the excess electron being bound primarily through electron correlation effects rather than the electrostatic potential of the neutral molecule. acs.orgacs.org In the Hartree-Fock approximation, these anions are typically unbound. acs.orgacs.org

For many PAHs, the excess electron in an NVCB state is localized around the periphery of the molecule, influenced by the electrostatic interactions with the C-H groups. acs.orgnih.govacs.org However, the specific case of phenanthrene in the context of NVCB states requires careful consideration. The existence and characteristics of an NVCB state depend on the size and structure of the PAH. acs.orgnih.gov Theoretical methods like the equation-of-motion electron affinity coupled-cluster (EOM-EA-CCSD) are necessary to accurately describe these weakly bound states. acs.orgacs.org

Computational Prediction of Spectroscopic Signatures

Computational methods are crucial for predicting and interpreting the spectroscopic signatures of the phenanthrenide anion. These predictions are vital for identifying the anion in various environments, from laboratory experiments to astronomical observations.

Photoelectron spectroscopy is a key technique for probing the electronic structure of anions. jh.edu The vertical detachment energy (VDE), which is the energy required to remove the excess electron from the anion without a change in geometry, can be calculated using various quantum chemical methods. nih.gov Comparisons between calculated and experimental photoelectron spectra help to confirm the identity of the anion and provide benchmarks for the computational methods used. jh.edu For phenanthrene anion clusters, photoelectron spectra have been used to determine the electron affinity and investigate the structure of the ion core. rsc.org

Infrared (IR) spectroscopy provides information about the vibrational modes of the molecule. DFT calculations are widely used to predict the IR spectrum of the phenanthrenide anion. chemrxiv.org By comparing the calculated vibrational frequencies and intensities with experimental IR spectra, researchers can identify the anion and gain insights into its structure and bonding. chemrxiv.org For example, the positions of the C-H stretching frequencies can be sensitive to the charge on the molecule.

Electronic absorption spectroscopy probes the electronic transitions of the anion. As mentioned earlier, TD-DFT is a common method for calculating the electronic absorption spectrum, providing information about the energies and intensities of electronic transitions. These calculations are essential for interpreting the observed colors of solutions containing the phenanthrenide anion and for understanding its photochemistry.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the mechanisms of reactions involving the phenanthrenide anion. rsc.orgnih.govnih.gov These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed understanding of the reaction pathway. rsc.orgnih.govnih.gov

For instance, the protonation of aromatic radical anions, including phenanthrenide, has been studied using computational methods. cdnsciencepub.com These studies can determine the activation energies and rate constants for the proton transfer reaction. cdnsciencepub.com The calculations can reveal how the structure of the anion and the nature of the proton source influence the reaction kinetics.

Furthermore, quantum chemical calculations can be used to understand the role of the phenanthrenide anion as a reducing agent in organic synthesis. By calculating the thermodynamics and kinetics of electron transfer from the phenanthrenide anion to a substrate, chemists can predict the feasibility and outcome of such reactions. The interaction of the phenanthrenide anion with counterions, such as sodium, and the solvent environment can also be modeled to understand their influence on reactivity. researchgate.net

Anion Stability and Charge Delocalization Studies

The stability of the phenanthrenide anion is a key aspect that has been extensively investigated through computational studies. A major factor contributing to its stability is the delocalization of the negative charge over the extended π-system of the phenanthrene framework. youtube.comlibretexts.orgdoubtnut.com

Computational methods, particularly those based on DFT, can quantify the distribution of charge and spin density within the anion. nrel.gov Natural Bond Orbital (NBO) analysis and other population analysis methods are used to determine the partial charges on each atom, providing a quantitative measure of charge delocalization. researchgate.net The results of these analyses typically show that the excess negative charge is not localized on a single carbon atom but is spread across the entire molecule, which is a hallmark of aromatic anions. rsc.org

The electron affinity (EA) of phenanthrene is a direct measure of the stability of its anion. nih.gov While experimental determination of the EA can be challenging, computational methods provide a means to estimate this value. nih.govnih.gov Theoretical studies have shown that the EA of phenanthrene is positive, indicating that the anion is stable relative to the neutral molecule and a free electron. rsc.orgnih.gov The magnitude of the EA is influenced by factors such as the extent of π-conjugation and the molecular geometry. The stability of the phenanthrenide anion can also be influenced by its environment, such as the presence of counterions and solvent molecules. researchgate.netnih.gov

Applications of Sodium 1h Phenanthren 1 Ide in Advanced Chemical Transformations

Utilization as a Potent Base and Single-Electron Donor in Organic Synthesis

The utility of sodium 1H-phenanthren-1-ide stems from its dual nature as both a strong base and a single-electron transfer (SET) agent. lscollege.ac.inthieme-connect.de As an organosodium compound, it is characterized by a highly polarized carbon-sodium bond, which imparts significant carbanionic character on the phenanthrene (B1679779) framework. lscollege.ac.inwikipedia.org This makes it a strong base capable of deprotonating a range of acidic organic compounds. lscollege.ac.in

Beyond its basicity, sodium 1H-phenanthren-1-ide is widely recognized for its role as a single-electron donor. thieme-connect.de It can be formed by the one-electron reduction of phenanthrene by an alkali metal like sodium. The resulting species is more accurately described as a radical anion, sodium phenanthrenide ([C₁₄H₁₀]⁻Na⁺), which is a powerful soluble reducing agent. lscollege.ac.inwikipedia.org In this capacity, it initiates reactions by transferring a single electron to a suitable organic substrate. This process generates radical intermediates that can participate in subsequent chemical transformations. rsc.org For instance, the reduction of aryl halides with the phenanthrene radical anion leads to the formation of an aryl radical, which can then be used in cyclization or coupling reactions. rsc.orgmdpi.com The ability to generate radicals from various precursors, including electron-deficient arenes and aryl halides, underscores its importance as a versatile SET reagent in synthesis. mdpi.comnih.gov

The choice between its function as a base or a single-electron donor can be influenced by the substrate and reaction conditions. This duality allows for a wide range of applications, making it a valuable tool for initiating challenging chemical transformations.

Role in Organosodium Chemistry and Aryl Anion Generation

Sodium 1H-phenanthren-1-ide is a key example of an organosodium compound, a class of organometallics containing a direct carbon-sodium bond. wikipedia.org The chemistry of these compounds is dictated by the high polarity of the C-Na bond, a result of the significant difference in electronegativity between carbon (2.55) and sodium (0.93). wikipedia.org This polarity results in a high degree of ionic character, making the organic moiety a potent nucleophile and base. lscollege.ac.inwikipedia.org

The generation of sodium 1H-phenanthren-1-ide involves the reaction of phenanthrene with sodium metal, often leading to the radical anion via electron transfer, or through the deprotonation of a C-H bond by a strong sodium base. wikipedia.org The resulting phenanthrenide anion is an example of an aryl anion. Its negative charge is delocalized across the extensive π-system of the three fused aromatic rings, a phenomenon known as resonance stabilization. wikipedia.org This delocalization helps to stabilize the carbanionic species, though it remains highly reactive. The generation and subsequent reaction of such aryl anions are fundamental operations in organosometallic chemistry, enabling the formation of new bonds at aromatic carbon atoms. The development of methods like halogen-sodium exchange has further expanded the accessibility of various aryl- and heteroarylsodium compounds, highlighting the growing importance of organosodium reagents as alternatives to their more common organolithium counterparts. nih.gov

Synthetic Utility in Carbon-Carbon Bond Forming Reactions

The reactivity of sodium 1H-phenanthren-1-ide as both a potent nucleophile and a single-electron donor makes it a valuable reagent for the formation of carbon-carbon bonds. Aryl radicals generated via SET from the phenanthrene radical anion are versatile intermediates for C-C bond formation. nih.gov These radical species can participate in reactions such as the Meerwein arylation, where they add to alkenes, initiating a cascade that results in a new C-C bond. nih.gov

The phenanthrenide anion itself can act as a nucleophile, attacking various electrophilic carbon centers. This pathway is analogous to the reactions of Grignard or organolithium reagents. For example, it can react with carbonyl compounds in nucleophilic addition reactions or with alkyl halides in nucleophilic substitution reactions to form new C-C bonds. youtube.comyoutube.com These reactions provide a direct method for attaching the bulky phenanthrenyl group to other organic molecules. The ability to form C-C bonds through either radical or anionic pathways provides synthetic chemists with flexible strategies for constructing complex molecular architectures. nih.govrsc.org

Table 1: Carbon-Carbon Bond Formation Reactions

| Reaction Type | Intermediate | Electrophile Example | Product Type |

| Meerwein Arylation | Aryl Radical | Acrylonitrile | Arylated Alkene |

| Nucleophilic Addition | Aryl Anion | Aldehyde/Ketone | Alcohol |

| Nucleophilic Substitution | Aryl Anion | Alkyl Halide | Alkylated Arene |

Catalytic and Stoichiometric Reductions in Complex Organic Syntheses

Sodium phenanthrenide, generated from phenanthrene and sodium metal, serves as a powerful soluble reducing agent in both stoichiometric and catalytic capacities. lscollege.ac.inwikipedia.org As a stoichiometric reductant, it can be used to achieve reductions that are difficult with conventional reagents. Its utility shines in its role as an electron mediator in catalytic cycles, particularly in electroreductive processes. rsc.orgmdpi.com In these systems, the phenanthrene radical anion is generated at an electrode and then diffuses into the bulk solution to reduce a substrate, after which the neutral phenanthrene returns to the electrode to be reduced again. mdpi.com This catalytic cycle avoids the need for stoichiometric metallic reductants and allows for transformations under milder conditions. rsc.org

Brown's group has demonstrated the effectiveness of phenanthrene as an electron mediator in the electroreductive intramolecular cyclization of aryl halides, enabling the synthesis of valuable five- and six-membered cyclic ethers in a flow system. rsc.orgmdpi.com This methodology is compatible with sensitive functional groups and highlights the power of mediated electron transfer in complex synthesis. mdpi.com

A significant application of reagents like sodium phenanthrenide is in the reductive difunctionalization of alkenes. sioc-journal.cn This class of reactions involves the addition of two different electrophiles across a carbon-carbon double bond under reductive conditions. sioc-journal.cnnih.gov Traditional methods often require pre-functionalized organometallic reagents, but reductive approaches allow for the use of readily available alkenes and electrophiles.

In a typical process, the sodium-phenanthrene system acts as the reductant. It reduces the alkene, generating a radical anion or dianion intermediate. This intermediate then sequentially reacts with two different electrophiles. This strategy has been successfully applied to achieve 1,2-diboration and 1,2-dicarbofunctionalization of alkenes. nih.gov The use of reduction-resistant electrophiles, such as trimethoxyborane, is key to the success of these transformations. nih.govresearchgate.net This method provides a powerful tool for rapidly increasing molecular complexity from simple starting materials. sioc-journal.cnrsc.org

Table 2: Examples of Reductive Difunctionalization

| Substrate | Reductant System | Electrophiles | Product Type |

| Aryl Alkene | Sodium / Phenanthrene | Trimethoxyborane | 1,2-Diborylated Alkane |

| Aryl Alkene | Sodium / Phenanthrene | Oxirane, Oxetane | 1,2-Dicarbofunctionalized Alkane |

| Alkyne | Sodium / Phenanthrene | Trimethoxyborane | (Z)-1,2-Diborylalkene |

Precursor Synthesis for Functionalized Phenanthrene Derivatives

Sodium 1H-phenanthren-1-ide is a logical starting point for the synthesis of a wide array of functionalized phenanthrene derivatives. academie-sciences.fracademie-sciences.fr The phenanthrene skeleton is a core structure in many natural products and materials with interesting biological and photophysical properties. academie-sciences.frbeilstein-journals.orgespublisher.com The ability to introduce functional groups at specific positions is crucial for tuning these properties. By generating the phenanthrenide anion and trapping it with a suitable electrophile, a functional group can be installed directly onto the aromatic core.

The high nucleophilicity of the phenanthrenide anion makes it an excellent substrate for derivatization through nucleophilic substitution and addition reactions. wikipedia.org In a nucleophilic substitution pathway, the anion reacts with an electrophile, displacing a leaving group. wikipedia.orgchemguide.co.uk A classic example is the reaction with alkyl halides to form alkylated phenanthrenes, an extension of the Williamson ether synthesis principle to C-C bond formation. wikipedia.org

In nucleophilic addition reactions, the phenanthrenide anion attacks an unsaturated electrophile, such as the carbon atom of a carbonyl group in an aldehyde or ketone. youtube.com This initially forms an alkoxide, which upon protonation yields a phenanthrenyl-substituted alcohol. These reactions are fundamental for building more complex structures on the phenanthrene scaffold. The initial product of these reactions is often a dihydrophenanthrene derivative, which can then be aromatized in a subsequent step to yield the fully aromatic functionalized phenanthrene. researchgate.net This two-step sequence of anion generation/trapping followed by aromatization is a powerful and flexible strategy for synthesizing a diverse library of phenanthrene derivatives. researchgate.netacs.org

Emerging Research Directions and Advanced Methodologies in Phenanthrenide Chemistry

Advanced In Situ Spectroscopic Monitoring of Anion Reaction Dynamics

The direct observation of short-lived and highly reactive species like the phenanthrenide anion is crucial for understanding their reaction mechanisms. Advanced in situ spectroscopic techniques are at the forefront of this endeavor, allowing researchers to monitor these dynamic processes in real-time.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring electrochemically controlled organic reactions. rsc.org By coupling an electrochemical cell with a recycle loop through a transmission FTIR cell, researchers can continuously track the progress of reactions involving radical anions. rsc.org This method provides kinetic profiles and mechanistic insights into reactions under electrochemical control. rsc.org For instance, monitoring the characteristic infrared absorptions of reactants, intermediates, and products allows for the elucidation of reaction pathways and the identification of transient species. The ability to distinguish between physically dissolved and chemically reacted species, as demonstrated in studies of CO2 absorption in ionic liquids, highlights the molecular specificity of in situ FTIR. youtube.com This approach is particularly valuable for studying the formation and consumption of phenanthrenide anions in various chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to study the dynamics of phenanthrenide anions in solution. cdnsciencepub.com Proton NMR spectra of phenanthrenide and its dihydrogenated counterpart have been obtained, revealing the influence of counterions (Li+, Na+, K+, Rb+) and solvents on the chemical shifts of the anionic species. cdnsciencepub.com These studies indicate the formation of both contact and solvent-separated ion pairs, with the equilibrium between these states being dependent on the specific cation and solvent used. cdnsciencepub.com Such detailed information on ion pairing is critical for understanding the reactivity and stability of the phenanthrenide anion in different chemical environments.

Development of Novel Anion-Stabilizing Ligands and Supramolecular Systems

The high reactivity of the phenanthrenide radical carbanion presents significant challenges for its isolation and handling. researchgate.netuni-bayreuth.de A key area of research is the development of ligands and supramolecular systems that can stabilize this reactive anion, making it more amenable to study and utilization in synthesis.

Crown ethers have proven to be effective in stabilizing alkali metal phenanthrenide salts. researchgate.netuni-bayreuth.de For example, potassium phenanthrenide has been successfully stabilized by 15-crown-5 (B104581) and 18-crown-6 (B118740). researchgate.netuni-bayreuth.de X-ray diffraction and solid-state NMR studies have shown that these crown ethers encapsulate the potassium cation, forming stable crystalline solids that can be stored under an inert atmosphere. researchgate.netuni-bayreuth.de In the case of 15-crown-5, a sandwich-like complex is formed with two crown ether molecules per potassium ion, while the larger 18-crown-6 forms a 1:1 complex. researchgate.netuni-bayreuth.de This stabilization allows for the use of solid phenanthrenide as a reducing agent in a more controlled and manageable form. researchgate.netuni-bayreuth.de

Supramolecular chemistry offers a broader approach to anion stabilization, utilizing a variety of non-covalent interactions such as hydrogen bonds, anion–π interactions, and π–π stacking. rsc.org The design of synthetic receptors capable of selectively binding and stabilizing anions is a burgeoning field. rsc.orgrsc.org These systems can create specific binding pockets that shield the anion from the surrounding environment, thereby modulating its reactivity. The interplay of different stabilizing forces within these supramolecular architectures allows for fine-tuning of anion recognition and binding selectivity, even in complex environments like water. rsc.orgnih.gov While not yet specifically applied to phenanthrenide in the provided literature, these principles hold significant promise for the future development of advanced stabilizing systems for this and other reactive anions.

| Ligand System | Cation | Coordination | Resulting Complex | Key Feature |

| 15-Crown-5 | K+ | Sandwich-like, 2 ligands per cation | [K(15-crown-5)2][Phenanthrenide] | Forms stable, storable crystals. researchgate.netuni-bayreuth.de |

| 18-Crown-6 | K+ | 1:1 complex | [K(18-crown-6)][Phenanthrenide] | Stabilizes the reactive anion. researchgate.netuni-bayreuth.de |

| Supramolecular Hosts | Various | Multiple non-covalent interactions | Host-Guest Complex | Potential for high selectivity and tunable stability. rsc.orgrsc.org |

Cryogenic Matrix Isolation Studies of Highly Reactive Phenanthrenide Intermediates

Cryogenic matrix isolation is a powerful experimental technique for studying highly reactive and unstable chemical species. ebsco.comwikipedia.org This method involves trapping the species of interest within a cryogenic matrix of an inert gas, such as argon or nitrogen, at extremely low temperatures. ebsco.comwikipedia.org This isolation prevents the reactive species from interacting with each other, allowing for detailed spectroscopic characterization.

This technique is particularly well-suited for the study of phenanthrenide intermediates. nih.gov The ultracold environment of a helium nanodroplet, for example, has been shown to enable the formation and stabilization of phenanthrene (B1679779) anions through charge transfer processes. nih.gov While the bare phenanthrenide anion has a short lifetime at room temperature, embedding it in a cryogenic matrix makes it amenable to study by techniques like mass spectrometry. nih.gov

Spectroscopic methods, such as FTIR and Vibrational Circular Dichroism (VCD), can be combined with matrix isolation to gain insights into the structure and bonding of the trapped intermediates. hokudai.ac.jpnih.gov These studies can reveal subtle structural distortions and interactions with the matrix environment. hokudai.ac.jp By comparing experimental spectra with computational predictions, researchers can obtain a detailed understanding of the properties of these transient species. hokudai.ac.jp While the provided results focus on other molecules, the application of these methods to phenanthrenide intermediates is a logical and promising next step in understanding their fundamental properties.

Exploration of Phenanthrenide Anions as Building Blocks in Novel Materials Synthesis

The unique electronic properties of phenanthrenide anions make them attractive candidates for use as building blocks in the synthesis of novel materials with interesting electronic and magnetic properties. The reduction of polycyclic aromatic hydrocarbons (PAHs), including phenanthrene, with alkali metals can lead to the formation of materials with properties ranging from semiconductivity to superconductivity. dur.ac.uk

The ability to isolate stable, solid-state phenanthrenide salts, as demonstrated with crown ether stabilization, opens up possibilities for their use as reagents in a controlled manner. researchgate.netuni-bayreuth.de These solid phenanthrenides can be used for reduction reactions in synthetic chemistry. researchgate.netuni-bayreuth.de The phenanthrenide anion can act as a potent reducing agent, transferring an electron to a suitable substrate. scribd.com

Furthermore, the incorporation of phenanthrenide anions into larger molecular or supramolecular structures could lead to materials with tailored properties. For instance, phosphaphenalenide anions, which are structurally related to phenanthrenide, have been shown to function as transferable blocks for structural modification. researchgate.net This suggests the potential for using phenanthrenide anions in a similar fashion to construct complex, functional molecular architectures. The anion itself can influence the morphology and crystal structure of the resulting material, a phenomenon that has been observed in the synthesis of semiconductors where different anion precursors lead to different final forms. frontiersin.org

Integration of Machine Learning and Artificial Intelligence in Anion Chemistry Research

The vast chemical space associated with anion-ligand interactions and the complexity of predicting reaction outcomes make anion chemistry a prime area for the application of machine learning (ML) and artificial intelligence (AI). engineering.org.cnchemrxiv.org These computational tools can accelerate the discovery and design of new chemical systems and materials. researchgate.net

ML models can be trained on large datasets of chemical information to predict properties and behaviors. engineering.org.cn For example, in the context of anion stabilization, ML could be used to screen vast libraries of potential ligands to identify those with the highest predicted binding affinity for the phenanthrenide anion. nih.gov This approach has already been successfully applied to discover effective passivating anions for perovskite solar cells, demonstrating the power of ML to navigate large chemical spaces. nih.gov

In spectroscopy, AI and ML are being used to automate the analysis of complex spectral data. arxiv.org For a given molecular structure, ML models can predict its corresponding spectrum (forward task), and conversely, they can infer the molecular structure from a given spectrum (inverse task). arxiv.org This could be particularly useful for identifying and characterizing transient species like phenanthrenide intermediates in complex reaction mixtures.

Furthermore, ML can assist in optimizing reaction conditions and exploring reaction mechanisms. engineering.org.cn By analyzing data from numerous experiments, ML algorithms can identify the key factors that influence reaction yield and selectivity, guiding researchers toward the most efficient synthetic routes. The integration of ML and AI into phenanthrenide chemistry research holds the potential to significantly accelerate progress in understanding and utilizing these reactive anions.

| Application Area | Machine Learning / AI Technique | Potential Impact on Phenanthrenide Research |

| Ligand Design | High-throughput screening with predictive models | Accelerated discovery of novel stabilizing ligands. nih.gov |

| Spectral Analysis | Automated spectral interpretation (forward and inverse tasks) | Faster and more accurate identification of phenanthrenide intermediates. arxiv.org |

| Reaction Optimization | Predictive models for reaction outcomes | More efficient synthesis of phenanthrenide-based materials. engineering.org.cn |

| Materials Discovery | Exploration of vast chemical spaces | Identification of new materials with desired electronic or magnetic properties. researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for sodium;1H-phenanthren-1-ide, and how can purity and structural integrity be validated?

- Methodological Answer: Synthesis typically involves deprotonation of 1H-phenanthrene using sodium hydride or sodium metal in anhydrous solvents (e.g., THF or DMF). Validate purity via:

- Elemental analysis (C, H, S, Na content) to confirm stoichiometry.

- Spectroscopic characterization :

- ¹H/¹³C NMR to confirm aromatic proton environments and carbon hybridization.

- FT-IR to detect ν(C-H) and ν(C=C) vibrations specific to the phenanthrene backbone.

- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular ion confirmation.

- X-ray crystallography (if single crystals are obtainable) for definitive structural proof .

Q. How can researchers design experiments to distinguish this compound from structurally similar anions (e.g., naphthalenides)?

- Methodological Answer:

- Comparative reactivity studies : Test nucleophilic reactivity with electrophiles (e.g., alkyl halides) under controlled conditions. This compound may exhibit slower kinetics due to steric hindrance compared to naphthalenides.

- UV-Vis spectroscopy : Compare absorption maxima (λmax) in THF; phenanthrenide systems typically show bathochromic shifts due to extended conjugation.

- Cyclic voltammetry : Measure reduction potentials; phenanthrenides often have less negative E1/2 values than naphthalenides .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported solubility data for this compound across polar and nonpolar solvents?

- Methodological Answer:

- Controlled solvent screening : Systematically test solubility in solvents of varying polarity (e.g., hexane, toluene, DMSO) under inert atmospheres. Use gravimetric analysis to quantify solubility limits.

- Temperature-dependent studies : Measure solubility at 25°C, 40°C, and 60°C to assess entropy-enthalpy trade-offs.

- Error analysis : Report uncertainties in measurements (e.g., ±0.5 mg/mL) and compare with literature values to identify outliers. Discrepancies may arise from trace moisture or oxygen in prior studies .

Q. How can computational modeling complement experimental data to predict the stability of this compound in reactive environments?

- Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine bond lengths, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps).

- Molecular dynamics (MD) simulations : Simulate solvent-solute interactions to predict aggregation tendencies in polar aprotic solvents.

- Kinetic modeling : Use Arrhenius equations to extrapolate degradation rates under thermal stress. Validate predictions with accelerated stability tests (e.g., 40°C/75% RH for 4 weeks) .

Q. What methodologies are critical for analyzing the compound’s redox behavior in electrochemical applications?

- Methodological Answer:

- Cyclic voltammetry (CV) : Perform scans at varying scan rates (10–500 mV/s) in anhydrous acetonitrile with 0.1 M TBAPF6 as supporting electrolyte.

- Controlled-potential electrolysis : Isolate intermediates (e.g., radical anions) for EPR spectroscopy to confirm paramagnetic species.

- In-situ spectroelectrochemistry : Couple CV with UV-Vis to monitor electronic transitions during redox events .

Data Integrity and Reproducibility

Q. How can researchers ensure reproducibility when synthesizing this compound across different laboratories?

- Methodological Answer:

- Standardized protocols : Publish detailed procedures in main manuscripts or supplementary materials, including solvent drying methods (e.g., activated molecular sieves) and reaction atmosphere (Ar/N2 glovebox).

- Interlaboratory validation : Collaborate with independent labs to replicate synthesis and characterization. Use statistical tools (e.g., ANOVA) to assess batch-to-batch variability.

- Open data practices : Share raw spectral data (NMR, IR) in repositories like Zenodo with DOI links for peer validation .

Q. What steps mitigate risks of data misinterpretation in spectroscopic characterization?

- Methodological Answer:

- Peak assignment rigor : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw predictors).

- Control experiments : Run spectra of precursor (1H-phenanthrene) and byproducts (e.g., sodium salts) to exclude contamination.

- Blinded analysis : Have a second researcher independently interpret spectra without prior knowledge of expected results .

Literature and Knowledge Gaps

Q. How can systematic reviews address gaps in understanding the compound’s reactivity in cross-coupling reactions?

- Methodological Answer:

- Meta-analysis : Compile reaction yields and conditions (catalyst, solvent, temperature) from primary literature. Use tools like PRISMA to identify understudied areas (e.g., C–S bond formation).

- Machine learning : Train models on existing reaction datasets to predict untested substrates or optimize conditions.

- Mechanistic studies : Employ isotopic labeling (e.g., ²H, ¹³C) to track regioselectivity in arylations .

Q. What experimental evidence is needed to resolve debates about the compound’s role in single-electron transfer (SET) vs. polar mechanisms?

- Methodological Answer:

- Radical trapping experiments : Add TEMPO or BHT to reactions; inhibition of product formation supports SET pathways.

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates. KIE > 1 suggests radical intermediates.

- Computational evidence : Calculate activation barriers for SET and polar pathways using QM/MM methods .

Tables for Key Methodological Comparisons

Example Table Referenced in Answers:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.